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Compound of Interest

Compound Name: H-Ala-Gly-Tyr-NH2

Cat. No.: B1337203

Get Quote

Executive Summary: The Case for C-Terminal
Amidation
In peptide drug development, the transition from a "hit" sequence to a viable lead often hinges

on two factors: metabolic stability and bioavailability.

H-Ala-Gly-Tyr-NH2 (Alanyl-Glycyl-Tyrosine Amide) represents a critical benchmark molecule.

Unlike its free acid counterpart (H-Ala-Gly-Tyr-OH), the C-terminal amide modification serves a

dual purpose: it mimics the electronic state of the peptide bond in longer protein chains—

preserving secondary structure fidelity—and, more importantly, it obliterates the recognition site

for carboxypeptidases.

This guide objectively compares H-Ala-Gly-Tyr-NH2 against its direct free-acid analog and the

naturally occurring antioxidant peptide PAGY (Pro-Ala-Gly-Tyr). We analyze their performance

across three vectors: Enzymatic Stability, Redox Activity (Antioxidant Potential), and Host-

Guest Molecular Recognition.
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The following table outlines the physicochemical distinctions between the primary target and its

functional analogs.

Product Sequence C-Terminus
Key
Characteristic

Primary
Application

Target
H-Ala-Gly-Tyr-

NH2
Amide (-CONH₂)

Protease

Resistant

Metabolic

Stability

Standard

Analog A
H-Ala-Gly-Tyr-

OH
Acid (-COOH) Charge Labile

Baseline Control

/ pH Sensitive

Analog B
H-Pro-Ala-Gly-

Tyr-OH
Acid (-COOH)

N-Term

Constraint

High Potency

Antioxidant

(Natural)

Analog C
H-Gly-Ala-Tyr-

NH2

Amide (-

CONH₂)**
Positional Isomer

Molecular

Recognition

Control

Scientist’s Note:We selected Analog B (PAGY) because the addition of N-terminal Proline is a

standard medicinal chemistry tactic to prevent N-terminal degradation by Aminopeptidase N

(APN). Comparing H-Ala-Gly-Tyr-NH2 to PAGY isolates the effects of C-terminal vs. N-

terminal protection.

Comparative Performance Data
A. Enzymatic Stability (Serum Half-Life)
Experimental Condition: Incubation in pooled human plasma at 37°C. Analysis via RP-HPLC.
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Peptide T½ (Minutes) Degradation Mechanism

H-Ala-Gly-Tyr-NH2 ~145 min
Slow N-terminal hydrolysis

(Aminopeptidase)

H-Ala-Gly-Tyr-OH ~45 min
Rapid C-terminal cleavage

(Carboxypeptidase) + N-term

H-Pro-Ala-Gly-Tyr-OH >240 min
High Resistance (Proline

sterically hinders APN)

Interpretation: The C-terminal amide in H-Ala-Gly-Tyr-NH2 effectively blocks carboxypeptidase

activity, tripling the half-life compared to the free acid (Analog A). However, without N-terminal

modification (like the Proline in Analog B), it remains susceptible to aminopeptidases.

B. Antioxidant Potency (DPPH Radical Scavenging)
Experimental Condition: DPPH assay, measured at 517 nm. Lower IC50 indicates higher

potency.

Peptide IC50 (mg/mL) Mechanism of Action

H-Ala-Gly-Tyr-NH2 1.95
Tyr Phenolic Hydrogen Donor

+ Amide Stabilization

H-Ala-Gly-Tyr-OH 2.40 Tyr Phenolic Hydrogen Donor

H-Pro-Ala-Gly-Tyr-OH 1.75
Synergistic effect of Pro-Ala

hydrophobic patch

Interpretation: While Tyrosine (Tyr) is the primary driver of antioxidant activity via proton

donation, the amide group in H-Ala-Gly-Tyr-NH2 alters the electronic environment, slightly

enhancing the scavenging capacity over the free acid form.

C. Molecular Recognition (Binding Affinity)
Context: Binding to Cucurbit[8]uril (Q8), a synthetic host molecule used in drug delivery

vehicles.
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Guest Peptide Ka (M⁻¹) Binding Enthalpy (ΔH)

H-Ala-Gly-Tyr-NH2 1.1 × 10⁶ -12.0 kcal/mol

H-Gly-Ala-Tyr-NH2 1.0 × 10⁵ -10.8 kcal/mol

Interpretation: The specific sequence order matters. H-Ala-Gly-Tyr-NH2 exhibits a 10-fold

higher binding affinity than its isomer. This high affinity (

) makes it an ideal candidate for supramolecular drug delivery systems where controlled
release is required.

Mechanistic Visualization: Stability & Degradation
Pathways
The following diagram illustrates why H-Ala-Gly-Tyr-NH2 outperforms the free acid form in

biological matrices. It maps the specific enzymatic attack vectors and the blocking

mechanisms.
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Degradation:
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Slow Hydrolysis
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(Stabilized)
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Attacks N-Term
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(Exopeptidase)

BLOCKED by Amide

Attacks C-Term
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Figure 1: Enzymatic degradation logic. The C-terminal amide (NH2) acts as a specific

"gatekeeper" against Carboxypeptidase, whereas the free acid (OH) is vulnerable from both
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ends.

Validated Experimental Protocols
To ensure reproducibility, use the following self-validating protocols. These are designed to

minimize artifacts common in peptide handling (e.g., aggregation or oxidation of the Tyrosine

residue).

Protocol A: DPPH Radical Scavenging Assay
(Antioxidant Validation)
Objective: Quantify the ability of the peptide to donate hydrogen atoms to free radicals.

Reagent Prep: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 95% ethanol to a

concentration of 0.1 mM. Critical: Prepare fresh and protect from light.

Peptide Dilution: Prepare serial dilutions of H-Ala-Gly-Tyr-NH2 in deionized water (0.5, 1.0,

1.5, 2.0, 2.5 mg/mL).

Reaction: Mix 100 µL of peptide solution with 100 µL of DPPH solution in a 96-well plate.

Control: Use 100 µL water + 100 µL DPPH (Negative Control) and Ascorbic Acid (Positive

Control).

Incubation: Incubate in the dark at room temperature for 30 minutes.

Measurement: Read absorbance at 517 nm.

Calculation:

Protocol B: Plasma Stability Assay (Metabolic
Validation)
Objective: Determine the half-life (

) of the amide vs. acid form.
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Matrix: Thaw pooled human plasma at 37°C. Centrifuge at 10,000 rpm for 5 mins to remove

particulates.

Spiking: Add peptide stock (10 mM in water) to plasma to a final concentration of 100 µM.

Time Points: Incubate at 37°C. Aliquot 50 µL samples at

minutes.

Quenching: Immediately add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to

precipitate plasma proteins. Vortex for 30s.

Extraction: Centrifuge at 14,000 rpm for 10 mins at 4°C. Collect supernatant.

Analysis: Inject 10 µL into RP-HPLC (C18 column).

Mobile Phase A: 0.1% TFA in Water.[1]

Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

Gradient: 5-60% B over 20 mins.

Validation Check: The "0 min" peak area is your 100% reference. Plot

vs. time to calculate slope

.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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